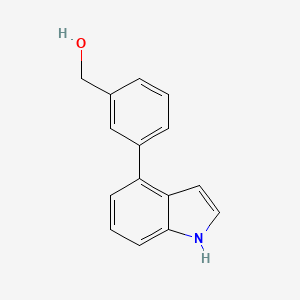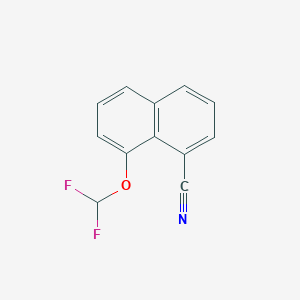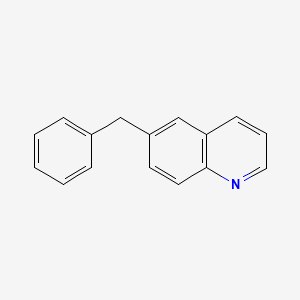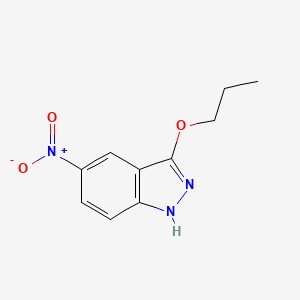
(3-(1H-Indol-4-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-Indol-4-yl)phenyl)methanol is a chemical compound with the molecular formula C15H13NO It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-4-yl)phenyl)methanol typically involves the reaction of indole derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with an indole derivative to form the desired product . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions: (3-(1H-Indol-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Formation of (3-(1H-Indol-4-yl)phenyl)ketone.
Reduction: Formation of (3-(1H-Indol-4-yl)phenyl)methane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
(3-(1H-Indol-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
作用机制
The mechanism of action of (3-(1H-Indol-4-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety is known to play a crucial role in binding to these targets, influencing various biological pathways.
相似化合物的比较
Indole-3-carbinol: Another indole derivative with similar structural features but different functional groups.
(3-(1H-Indol-3-yl)phenyl)methanol: A closely related compound with the indole nitrogen at a different position.
4-Methyl-1H-indole: A simpler indole derivative with a methyl group instead of a phenylmethanol group.
Uniqueness: (3-(1H-Indol-4-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
[3-(1H-indol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C15H13NO/c17-10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-16-15/h1-9,16-17H,10H2 |
InChI 键 |
WWTNMLDZSKOVBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)


![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)

![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)






![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)
